Diphyllin

描述

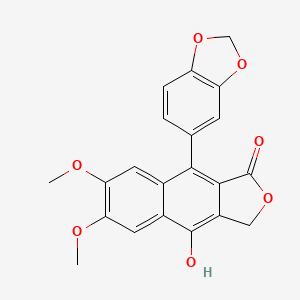

Structure

3D Structure

属性

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O7/c1-24-15-6-11-12(7-16(15)25-2)20(22)13-8-26-21(23)19(13)18(11)10-3-4-14-17(5-10)28-9-27-14/h3-7,22H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEJANRODATDOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O)COC3=O)C4=CC5=C(C=C4)OCO5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176534 |

Source

|

| Record name | Diphyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22055-22-7 |

Source

|

| Record name | 9-(1,3-Benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22055-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022055227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-6,7-DIMETHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4PN5LDP26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphyllin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diphyllin, an arylnaphthalene lignan lactone with a range of promising biological activities. The document details its primary natural sources, comprehensive isolation and purification protocols, and delves into its mechanisms of action through various signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound and its glycosidic derivatives are secondary metabolites found in a variety of plant species across several families. These compounds are often part of the plant's defense mechanism. The primary plant sources identified in the literature are summarized below.

| Plant Family | Species | Part of Plant | Reference(s) |

| Phyllanthaceae | Cleistanthus collinus | Leaves, Bark, Heartwood, Fruits | [1][2][3][4][5] |

| Phyllanthus oligospermus | Not specified | [6] | |

| Acanthaceae | Justicia gendarussa | Stems, Barks | [4][7][8][9][10] |

| Justicia patentiflora | Leaves, Stems | [8] | |

| Justicia procumbens | Not specified | [8] | |

| Rutaceae | Haplophyllum bucharicum | Not specified | [4][11][12] |

| Haplophyllum alberti-regelii | Not specified | [11][12] | |

| Haplophyllum perforatum | Not specified | [11][12] | |

| Haplophyllum tuberculatum | Aerial parts | [13] | |

| Haplophyllum hispanicum | Not specified | ||

| Haplophyllum patavinum | Shoots | [8] | |

| Saxifragaceae | Astilboides tabularis | Leaf | [14][15][16][17] |

| Podophyllaceae | Podophyllum sinense | Not specified | [15] |

| Nelumbonaceae | Nelumbo nucifera | Not specified | [18] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific methods can vary depending on the plant matrix and the desired purity of the final compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from plant material.

Detailed Experimental Protocols

Protocol 1: Isolation from Cleistanthus collinus Leaves

This protocol is based on methods employing solvent extraction and reverse-phase flash chromatography.[2]

-

Preparation of Plant Material : Air-dry the leaves of Cleistanthus collinus in the shade. Once fully dried, pulverize the leaves into a coarse powder using a mechanical grinder.

-

Extraction :

-

Macerate the powdered leaf material in acetone at room temperature for 48-72 hours.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with petroleum ether.[5]

-

-

Concentration : Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

-

Chromatographic Purification :

-

Pre-adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column or a reverse-phase flash chromatography system.[2]

-

Elute the column with a gradient of n-hexane and ethyl acetate. A common starting ratio is 9:1 (n-hexane:ethyl acetate), gradually increasing the polarity.[4]

-

-

Fraction Analysis and Isolation :

-

Collect the eluent in fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC), visualizing with UV light or a suitable staining reagent (e.g., 10% methanolic sulfuric acid).[5]

-

Combine the fractions containing the compound with the Rf value corresponding to pure this compound.

-

Evaporate the solvent from the combined fractions to obtain crystalline this compound. Further recrystallization from a suitable solvent like methanol can be performed to increase purity.

-

Protocol 2: Bioassay-Guided Isolation from Justicia gendarussa

This method is employed when isolating compounds based on a specific biological activity, such as anti-HIV potential.[7][8]

-

Extraction : Extract the dried and powdered stems and barks of Justicia gendarussa with methanol (MeOH).

-

Fractionation :

-

Concentrate the MeOH extract in vacuo.

-

Perform a bioassay (e.g., anti-HIV activity assay) on the crude extract.

-

If active, subject the extract to solvent-solvent partitioning to separate compounds based on polarity (e.g., using hexane, chloroform, ethyl acetate, and water).

-

Test each fraction for biological activity to identify the active fraction(s).

-

-

Chromatographic Separation :

-

Further separate the most active fraction using techniques like column chromatography over silica gel.

-

Employ a gradient elution system, for instance, with dichloromethane (CH2Cl2) and methanol (CH3OH).

-

-

Final Purification :

-

Continue to track the active compounds in the collected sub-fractions using the bioassay.

-

Purify the active sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds, such as the this compound glycosides Justiprocumins A and B.[7]

-

Biological Activity and Quantitative Data

This compound and its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The primary mechanism for many of these effects is the inhibition of Vacuolar-type H+-ATPase (V-ATPase).[14][16][19]

| Activity | Cell Line / Target | IC50 / GI50 / EC50 Value | Reference(s) |

| Anticancer | SGC-7901 (Gastric Adenocarcinoma) | Induces apoptosis at 1, 5, 10 µM | [18] |

| A549 (Lung Carcinoma) | 6.46 ± 1.79 μM | [15] | |

| HT-29 (Colon Carcinoma) | 30.73 ± 0.56 μM | [15] | |

| LoVo (Colon Carcinoma) | 7.55 µL/mL (for extract containing this compound) | [8] | |

| Tumor Cells (General) | 10-7 to 10-9 M | [3] | |

| Antiviral | SARS-CoV-2 | EC50 = 1.92 µM | [18] |

| HIV (Justiprocumin B) | 15–21 nM | [7][8] | |

| Enzyme Inhibition | V-ATPase (Bovine) | IC50 = 17 nM | [18] |

| COX-2 | IC50 = 1.29 ± 0.14 μM | [15] |

Signaling Pathways and Mechanism of Action

This compound's bioactivities are attributed to its interaction with several key cellular pathways.

V-ATPase Inhibition

The most well-characterized mechanism of action for this compound is the potent inhibition of V-ATPase. This enzyme is crucial for acidifying intracellular compartments like endosomes and lysosomes. By inhibiting V-ATPase, this compound disrupts processes that rely on acidic environments, such as viral entry and cellular autophagy, which is critical for the survival of some cancer cells.[4][14][18][19]

Induction of Apoptosis

In cancer cells, this compound has been shown to arrest cell growth by inhibiting DNA synthesis and ultimately driving the cells toward apoptosis (programmed cell death).[3] This can involve the activation of key executioner enzymes like caspase-3.[8]

Other Associated Pathways

While direct studies on this compound are ongoing, research on related lignans and natural compounds suggests potential involvement in other critical signaling pathways, particularly in the context of inflammation and cancer. These include the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.[14] Further investigation is required to fully elucidate this compound's role in these complex networks.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Rapid Preparative Isolation of Cleistanthin A from the Leaves of Cleistanthus Collinus Using Reverse-Phase Flash Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer potential of cleistanthin A isolated from the tropical plant Cleistanthus collinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. 9-(1,3-Benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one | C21H16O7 | CID 100492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anti-HIV this compound glycosides from Justicia gendarussa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Anti-Arthritic Potential of the Plant Justicia Gendarussa Burm F - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review [ouci.dntb.gov.ua]

- 15. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | CAS 22055-22-7 | Cayman Chemical | Biomol.com [biomol.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Diphyllin: A Potent V-ATPase Inhibitor for Research and Drug Development

An In-depth Technical Guide on its Mechanism of Action

Diphyllin, a naturally occurring arylnaphthalene lignan, has emerged as a significant small molecule inhibitor of vacuolar-type H+-ATPase (V-ATPase). Its ability to potently and, in some cases, selectively block the proton-pumping activity of this essential enzyme has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals exploring V-ATPase inhibition for various therapeutic applications, including oncology, virology, and bone metabolism.

Core Mechanism of Action: Inhibition of V-ATPase and Disruption of Proton Gradient

V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, such as endosomes, lysosomes, and the Golgi apparatus, as well as the extracellular space in certain cell types like osteoclasts and some tumor cells.[1] This acidification is critical for a multitude of cellular processes, including protein degradation, receptor recycling, vesicle trafficking, and viral entry.[1][2]

This compound exerts its biological effects by directly inhibiting the V-ATPase enzyme.[3] This inhibition disrupts the translocation of protons across membranes, leading to a neutralization of the acidic environment within these organelles and the extracellular space.[2][4] The consequences of this disruption are far-reaching and form the basis for this compound's therapeutic potential. For instance, in the context of viral infections, many enveloped viruses require the low pH of endosomes to trigger the fusion of their envelope with the endosomal membrane, a crucial step for releasing their genetic material into the cytoplasm.[2][5] By preventing endosomal acidification, this compound effectively blocks the entry of these pH-dependent viruses.[5][6]

Similarly, in cancer biology, the acidic tumor microenvironment, maintained in part by V-ATPase activity, promotes tumor invasion, metastasis, and drug resistance.[7] this compound's inhibition of V-ATPase can counteract this acidity, potentially impeding cancer progression.[7] In bone biology, osteoclasts, the cells responsible for bone resorption, secrete acid into the resorption lacuna via V-ATPase to dissolve the bone matrix.[4] this compound's potent inhibition of this process makes it a candidate for treating bone disorders characterized by excessive bone resorption.[4]

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound against V-ATPase has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay, cell type, or organism used. A summary of key quantitative data is presented below for comparative analysis.

| Compound/Derivative | Assay Type | Cell Line/Source | IC50 Value | Reference |

| This compound | V-ATPase Inhibition | Bovine Chromaffin Granules | 17 nM | [4] |

| This compound | Acid Influx Assay | Bovine Chromaffin Granules | 0.6 nM | [4] |

| This compound | Osteoclastic Bone Resorption (CTX-I release) | Human Osteoclasts | 14 nM | [4] |

| Bafilomycin A1 | V-ATPase Inhibition | Bovine Chromaffin Granules | 4 nM | [4] |

| This compound | Endosomal Acidification | HEK-293 Cells | Consistent with pseudo-EBOV cell entry | [6] |

| This compound | Endosomal Acidification | A549 Cells | Consistent with pseudo-EBOV cell entry | [6] |

| This compound Derivatives (Phenol alkylation) | V-ATPase Inhibition & EBOV Infection | HEK-293 Cells & Primary Human Macrophages | Significant increases in potency over this compound | [6][8] |

| This compound | Anti-SARS-CoV-2 Effect | Vero Cells | 1.92 µM (EC50) | [9] |

| Cleistanthin B (Diphyllinoside) | Anti-SARS-CoV-2 Effect | Vero Cells | 6.51 µM (EC50) | [9] |

Key Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound's activity is crucial for reproducing and building upon existing research. Below are detailed protocols for key experiments.

V-ATPase Activity Assay (Proton Pumping)

This assay measures the ability of V-ATPase to pump protons into vesicles, creating a pH gradient. The acidification is monitored using a pH-sensitive fluorescent dye, such as Acridine Orange.

Materials:

-

Vesicles containing V-ATPase (e.g., isolated from HEK-293 cells or bovine chromaffin granules)[4][6]

-

Acridine Orange (AO)

-

ATP

-

Test compounds (this compound, derivatives, controls)

-

Assay Buffer (e.g., KCl, MgCl2, HEPES)

-

Fluorometer

Procedure:

-

Isolate vesicles rich in V-ATPase from a suitable biological source.[6]

-

Pre-incubate the isolated vesicles with the pH-sensitive dye Acridine Orange. AO is uncharged at neutral pH and can freely pass through membranes. Once inside an acidic compartment, it becomes protonated and aggregates, leading to a shift in its fluorescence emission (e.g., from green to red).[6]

-

Add the test compound (e.g., this compound) or vehicle control to the vesicle suspension and incubate for a specified period (e.g., 1 hour).[6]

-

Initiate the proton pumping activity by adding ATP to the suspension.[6]

-

Monitor the change in fluorescence over time using a fluorometer. A decrease in the red-to-green fluorescence ratio indicates inhibition of V-ATPase-mediated acidification.[6]

-

Calculate the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.

Endosomal Acidification Assay

This cell-based assay assesses the effect of compounds on the acidification of endosomal compartments in living cells, again often utilizing Acridine Orange.

Materials:

-

Adherent cell line (e.g., HEK-293, A549)[6]

-

Cell culture medium

-

Acridine Orange solution

-

Test compounds (this compound, controls)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-3 hours).[10]

-

Remove the treatment medium and wash the cells.

-

Load the cells with Acridine Orange solution and incubate.[6]

-

Observe the cells under a fluorescence microscope. In control cells, acidic compartments will fluoresce red, while the cytoplasm and nucleus will fluoresce green. In the presence of a V-ATPase inhibitor, the red fluorescence will be diminished or absent.[11]

-

For quantitative analysis, measure the red and green fluorescence intensity using a fluorescence plate reader. The ratio of red to green fluorescence is used to determine the extent of endosomal acidification.[6]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in studying this compound.

Caption: Mechanism of V-ATPase Inhibition by this compound.

Caption: Workflow for Endosomal Acidification Assay.

Conclusion

This compound stands out as a potent and valuable research tool for investigating the myriad of cellular functions regulated by V-ATPase. Its effectiveness in inhibiting V-ATPase-dependent processes across different biological contexts, from virology to oncology, underscores its potential as a scaffold for the development of novel therapeutics. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and development efforts targeting this critical cellular enzyme. As our understanding of the nuanced roles of V-ATPase in health and disease continues to grow, the utility of specific and potent inhibitors like this compound will undoubtedly become even more pronounced.

References

- 1. scbt.com [scbt.com]

- 2. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenotypic Prioritization of this compound Derivatives that Block Filo-viral Cell Entry by Vacuolar (H+)-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenotypic Prioritization of this compound Derivatives That Block Filoviral Cell Entry by Vacuolar (H+ )-ATPase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Diphyllin's Role in the Disruption of Endosomal Acidification: A Technical Guide

Executive Summary: Diphyllin, a natural arylnaphthalene lignan, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2][3] This inhibition disrupts the fundamental cellular process of endosomal acidification, a critical step for the entry of numerous enveloped viruses into the host cell. By preventing the pH drop within endosomes, this compound effectively blocks the pH-dependent conformational changes in viral glycoproteins that are necessary for membrane fusion and genome release. This guide provides an in-depth examination of this compound's mechanism of action, its broad-spectrum antiviral activities, and the experimental protocols used to characterize its function.

Introduction to this compound and Vacuolar H+-ATPase (V-ATPase)

This compound is a naturally occurring lignan lactone first isolated from plants like Astilboides tabularis.[2] Its biological significance stems from its activity as a potent inhibitor of Vacuolar H+-ATPase (V-ATPase).[3][4]

V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles, including endosomes, lysosomes, and the Golgi apparatus.[5] Their primary function is to pump protons from the cytoplasm into the organelle lumen, thereby acidifying the compartment.[5][6] This acidification is crucial for a multitude of cellular processes:

-

Endosomal Maturation and Trafficking: The progressive drop in pH from early to late endosomes is a key signal for vesicle trafficking and sorting of internalized cargo.[6]

-

Receptor Recycling and Ligand Dissociation: The acidic environment facilitates the dissociation of ligands from their receptors.

-

Enzyme Activation: Lysosomal hydrolases are optimally active at a low pH.

-

Pathogen Entry: Many enveloped viruses exploit the acidic environment of the endosome to trigger their entry into the cytoplasm.[1]

Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects by directly targeting and inhibiting the V-ATPase enzyme complex.[7][8] This action prevents the translocation of protons into the endosomal lumen, leading to a failure of these compartments to acidify.[1][9] Studies have shown that this compound treatment results in a dose-dependent increase in endosomal pH, effectively neutralizing these acidic vesicles.[1] The inhibition of V-ATPase by this compound has been demonstrated to be potent, with IC50 values in the nanomolar range, comparable to other well-known V-ATPase inhibitors like Bafilomycin A1.[3]

The following diagram illustrates the mechanism of V-ATPase-mediated endosomal acidification and its subsequent inhibition by this compound, which ultimately blocks viral entry.

Impact on pH-Dependent Viral Entry

The primary consequence of this compound-induced endosomal acidification disruption is the potent, broad-spectrum inhibition of viral infection.[7][9] Many enveloped viruses, including influenza virus, Ebola virus (EBOV), SARS-CoV-2, and Zika virus (ZIKV), rely on a pH-dependent entry mechanism.[1][9][10][11][12]

The process typically follows these steps:

-

Attachment & Endocytosis: The virus attaches to host cell receptors and is internalized into an endosome.

-

Endosomal Acidification: As the endosome matures, V-ATPase pumps protons into its lumen, causing the pH to drop.

-

pH-Triggered Fusion: The low pH triggers a conformational change in the viral surface glycoproteins, exposing a fusion peptide.

-

Membrane Fusion & Genome Release: The fusion peptide inserts into the endosomal membrane, mediating the fusion of the viral envelope with the endosomal membrane. This releases the viral nucleocapsid into the cytoplasm to initiate replication.

This compound interrupts this cascade at step 2. By preventing endosomal acidification, it traps the virus within the endosome, as the low pH trigger required for fusion is never achieved.[1][9] This mechanism makes this compound a host-targeting antiviral, meaning it acts on a cellular process rather than a viral component, which may reduce the likelihood of developing viral resistance.

Quantitative Analysis of this compound's Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide range of viruses. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is typically in the nanomolar to low-micromolar range.

Table 1: Antiviral Activity of this compound against Various Viruses

| Virus | Virus Type | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |

|---|---|---|---|---|---|---|

| SARS-CoV-2 | Enveloped RNA | Vero | Plaque Assay | 1.92 | > 100 | [10] |

| SARS-CoV-2 | Enveloped RNA | Caco-2-hACE2 | Pseudovirus Entry | 1.77 | 17.87 | [13] |

| SARS-CoV-2 | Enveloped RNA | Calu-3-hACE2 | Pseudovirus Entry | 0.108 | > 5 | [13] |

| Ebola Virus (EBOV) | Enveloped RNA | Primary Human Macrophages | Replication-competent Virus | ~0.025 | > 25 (HeLa) | [11] |

| Influenza A (H3N2) | Enveloped RNA | MDCK | CPE Inhibition | 0.038 | 3.48 (MDCK) | [9] |

| Influenza A (H1N1pdm09) | Enveloped RNA | MDCK | CPE Inhibition | 0.632 | 3.48 (MDCK) | [9] |

| Zika Virus (ZIKV) | Enveloped RNA | HT1080 | Immunofluorescence | ~0.06 | > 10 | [12] |

| Zika Virus (ZIKV) | Enveloped RNA | CHME3 | Immunofluorescence | ~0.21 | > 10 |[12] |

Note: EC50/IC50 and CC50 values can vary significantly based on the cell line, viral strain, and specific assay conditions used.

Key Experimental Protocols

Characterizing the activity of this compound involves several key in vitro assays.

V-ATPase Activity Assay (Proton Pumping)

This assay directly measures the inhibition of proton pumping into isolated vesicles.

-

Objective: To quantify the inhibition of V-ATPase-mediated proton transport by this compound.

-

Principle: Uses a pH-sensitive fluorescent dye, such as Acridine Orange (AO), which accumulates in acidic compartments and exhibits a fluorescence shift. Inhibition of acidification prevents this shift.

-

Methodology:

-

Vesicle Isolation: Isolate V-ATPase-containing vesicles from cultured cells (e.g., HEK-293) via differential centrifugation.[1]

-

Compound Incubation: Pre-incubate the isolated vesicles with various concentrations of this compound (or controls like Bafilomycin A1 and DMSO) for a defined period (e.g., 1 hour).[1]

-

Dye Loading: Add Acridine Orange to the vesicle suspension. In its uncharged state, it freely passes through membranes and emits green fluorescence (~530 nm).[1]

-

Initiation of Pumping: Initiate V-ATPase activity by adding ATP. As protons are pumped into the vesicles, they become acidic.

-

Fluorescence Measurement: The protonated AO accumulates and aggregates within the acidic vesicles, causing its fluorescence emission to shift to red (~650 nm).[1]

-

Data Analysis: Monitor the ratio of red to green fluorescence (650 nm / 530 nm) over time using a fluorescence plate reader. A decrease in this ratio in the presence of this compound indicates inhibition of proton pumping. Calculate IC50 values from the dose-response curve.

-

Pseudovirus Neutralization Assay

This assay assesses the ability of this compound to block viral entry in a safe, non-replicative system.

-

Objective: To determine the concentration of this compound required to inhibit the entry of a specific virus into host cells.

-

Principle: Uses replication-defective viral cores (e.g., from HIV or VSV) pseudotyped with the envelope glycoproteins of a target virus (e.g., SARS-CoV-2 Spike, Ebola GP). The pseudovirus contains a reporter gene (e.g., Luciferase or GFP). Entry efficiency is quantified by measuring reporter gene expression.

-

Methodology:

-

Cell Seeding: Seed susceptible host cells (e.g., HEK293T-hACE2 for SARS-CoV-2) in 96-well plates and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Infection: Add a fixed amount of the pseudovirus to each well.

-

Incubation: Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

-

Quantification:

-

For Luciferase: Lyse the cells and add a luciferase substrate. Measure luminescence using a luminometer.

-

For GFP: Measure the percentage of GFP-positive cells using flow cytometry or a fluorescence microscope.

-

-

Data Analysis: Normalize the results to untreated control wells. Plot the percentage of inhibition against the drug concentration and calculate the EC50 value using a non-linear regression model.

-

The following diagram outlines a typical workflow for this assay.

Endosomal pH Measurement

This cell-based assay directly visualizes and quantifies the effect of this compound on endosomal pH.

-

Objective: To measure the pH of endocytic compartments in living cells following treatment with this compound.

-

Principle: Cells are loaded with a pH-sensitive fluorescent probe (e.g., FITC-dextran) and a pH-insensitive reference probe (e.g., Alexa Fluor 647-dextran). The ratio of the fluorescence intensities of the two probes is pH-dependent and can be used to calculate the absolute pH by comparison to a standard curve.[14]

-

Methodology:

-

Probe Loading: Incubate cells (e.g., HEK-293) with a medium containing both FITC-dextran (pH-sensitive) and Alexa Fluor 647-dextran (pH-insensitive) for a set period to allow for endocytosis.[14]

-

Wash: Thoroughly wash the cells with cold buffer to remove non-internalized probes.[14]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours).[1]

-

pH Standard Curve Generation: In parallel, treat a set of probe-loaded cells with a series of pH calibration buffers containing ionophores (e.g., monensin and nigericin) to equilibrate the intracellular and extracellular pH. This creates a standard curve of fluorescence ratio versus known pH.

-

Data Acquisition: Analyze the cells using flow cytometry or confocal microscopy, measuring the fluorescence intensity for both FITC (FL1) and Alexa Fluor 647 (FL4).[6][14]

-

Data Analysis: Calculate the ratio of FITC/Alexa Fluor 647 fluorescence for the treated samples. Interpolate the endosomal pH of these samples from the standard curve.

-

Conclusion and Future Directions

This compound is a powerful pharmacological tool and a promising therapeutic lead compound. Its well-defined mechanism of action—the inhibition of V-ATPase and subsequent disruption of endosomal acidification—underpins its potent, broad-spectrum antiviral activity.[4][7] By targeting a fundamental host cell process exploited by numerous pathogens, this compound represents a valuable strategy for developing antivirals that are less susceptible to viral escape mutations. Further research and the development of this compound derivatives with improved pharmacokinetic properties and selectivity could pave the way for novel host-targeted therapies against a wide array of pH-dependent viral diseases.[1][4]

References

- 1. Phenotypic Prioritization of this compound Derivatives that Block Filo-viral Cell Entry by Vacuolar (H+)-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Endosomal pH Measurement in Bone Marrow Derived Dendritic Cells [en.bio-protocol.org]

- 7. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound elicits a doubled-pronged attack on the entry of SARS-CoV-2 by inhibiting cathepsin L and furin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endosomal pH Measurement in Bone Marrow Derived Dendritic Cells [bio-protocol.org]

An In-depth Technical Guide to the Anti-Tumor Mechanism of Action of Diphyllin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diphyllin, a naturally occurring arylnaphthalene lignan lactone, has emerged as a potent anti-tumor agent with a multi-faceted mechanism of action. Primarily recognized as a specific inhibitor of Vacuolar H+-ATPase (V-ATPase), this compound disrupts fundamental cellular processes that are critical for cancer cell proliferation, survival, and metastasis. Its activity extends to the modulation of key oncogenic signaling pathways, induction of apoptosis and cell cycle arrest, and inhibition of angiogenesis and cell migration. Recent evidence also points to novel mechanisms, including the inhibition of the sarco/endoplasmic-reticulum Ca2+ ATPase 2 (SERCA2), which triggers endoplasmic reticulum stress and mitochondrial dysfunction. This document provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-neoplastic properties, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism: V-ATPase Inhibition

The principal anti-tumor mechanism of this compound is its potent and specific inhibition of the Vacuolar H+-ATPase (V-ATPase) proton pump.[1][2] V-ATPase is crucial for cancer cells, where it is often overexpressed. It maintains the acidic microenvironment of tumors and intracellular organelles like lysosomes, which is essential for processes such as tumor invasion, metastasis, and the development of drug resistance.[2][3]

By inhibiting V-ATPase, this compound induces several downstream anti-tumor effects:

-

Disruption of pH Homeostasis: It reverses the transmembrane pH gradient in cancer cells, leading to a decrease in intracellular pH (pHi).[4]

-

Inhibition of Autophagic Flux: It restrains the fusion of autophagosomes with lysosomes by inhibiting V-ATPase activity, leading to an accumulation of autophagic vacuoles and suppression of cancer cell survival.[5][6][7]

-

Sensitization to Chemotherapy: By neutralizing the acidic environment of lysosomes where many chemotherapeutic drugs are sequestered and neutralized, this compound can potentially mitigate drug resistance.[2]

Modulation of Oncogenic Signaling Pathways

This compound's inhibition of V-ATPase instigates the disruption of multiple critical signaling cascades involved in tumor progression.

Inhibition of the mTORC1/HIF-1α/VEGF Pathway

This compound has been shown to suppress the mTORC1/HIF-1α/VEGF signaling pathway, a major regulator of angiogenesis and cancer metastasis.[3] Inhibition of V-ATPase disrupts lysosomal function, which in turn can suppress the activation of mTORC1 signaling.[3] This leads to a dose-dependent decrease in the mRNA expression of mTORC1, Hypoxia-Inducible Factor-1α (HIF-1α), and Vascular Endothelial Growth Factor (VEGF).[3] The ultimate consequence is the inhibition of new blood vessel formation, thereby impeding tumor growth and metastasis.

Inhibition of the Wnt/β-catenin Pathway

In gastric and breast cancer cells, this compound and its derivatives inhibit the Wnt/β-catenin signaling pathway.[4][5] This is achieved by decreasing the phosphorylation of Low-density lipoprotein receptor-related protein 6 (LRP6), a co-receptor in the Wnt pathway.[4] This leads to reduced levels of β-catenin and its downstream target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation.[4] Furthermore, inhibition of this pathway decreases the expression and activation of MMP-2/9, which are involved in cancer cell invasion.[5][6]

SERCA2 Inhibition and Induction of Endoplasmic Reticulum (ER) Stress

A novel mechanism identified in non-small cell lung cancer (NSCLC) involves this compound acting as a specific inhibitor of the sarco/endoplasmic-reticulum Ca2+ ATPase 2 (SERCA2).[8] By inhibiting SERCA2, this compound blocks Ca2+ uptake into the ER, leading to decreased ER Ca2+ levels and the induction of ER stress.[8] The resulting accumulation of Ca2+ in the cytoplasm leads to mitochondrial Ca2+ overload, which increases reactive oxygen species (ROS), decreases mitochondrial membrane potential (MMP), and promotes the release of cytochrome C, culminating in mitochondrial dysfunction and apoptosis.[8]

Cellular Effects

The modulation of the aforementioned pathways culminates in several observable anti-cancer effects at the cellular level.

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis.[2] Mechanistic studies show it can trigger mitochondrial-mediated apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[5] It also activates the caspase-3 cascade.[5]

-

Cell Cycle Arrest: this compound has been reported to cause cell cycle arrest at different phases. In esophageal cancer cells, it leads to S-phase arrest, while in other contexts, a G0/G1 phase blockade has been observed.[3][5]

-

Inhibition of Proliferation and Migration: this compound effectively inhibits the proliferation and migration of various cancer cells, including colorectal, esophageal, and gastric cancer cell lines.[2][3]

Quantitative Data: Cytotoxicity (IC50 Values)

The cytotoxic potency of this compound and its derivatives has been evaluated across a range of human cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| This compound | HT-29 | Colorectal Adenocarcinoma | 2.9 ± 0.38 µg/mL | [2][5] |

| SW-480 | Colorectal Adenocarcinoma | 1.3 ± 0.28 µg/mL | [2][5] | |

| HCT-15 | Colorectal Adenocarcinoma | 3.9 ± 0.65 µg/mL | [2][5] | |

| LoVo | Colon Carcinoma | 7.55 µL/mL | [5] | |

| A549 | Lung Carcinoma | 6.46 ± 1.79 µM | [5] | |

| HT-29 | Colorectal Adenocarcinoma | 30.73 ± 0.56 µM | [5] | |

| MGC-803 | Gastric Cancer | Submicromolar | [5] | |

| U251 | Glioma | Submicromolar | [5] | |

| SKOV3 | Ovary Carcinoma | Submicromolar | [5] | |

| Cleistanthin A | MDA-MB-231 | Breast Cancer | 0.1, 0.3, and 1 µM (Invasion assay) | [5][6] |

| ECDD-S27 | HT-29 | Colorectal Adenocarcinoma | 0.016 - 0.4 µM | [5][7] |

| Compound 15 | HL-60 | Promyelocytic Leukemia | - (Induces G0/G1 arrest) | [5] |

| Lead 15 | CFPAC-1 | Pancreatic Cancer | 3 nM | [5] |

| Compound 3n | MGC-803 | Gastric Cancer | 0.75 µM (Inhibits migration) | [9] |

Experimental Protocols

The anti-tumor properties of this compound have been characterized using a variety of standard in vitro assays.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HT-29, SW-480) are seeded at a density of 5x10³ to 1x10⁴ cells per well in a 96-well plate and incubated for 12-24 hours to allow for adherence.[2][10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or DMSO as a vehicle control). The final DMSO concentration should not exceed 0.5%.[10] Cells are incubated for a specified period (e.g., 48 or 72 hours).[2]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., 5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[2][10] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

-

Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[10]

-

Analysis: Cell viability is calculated as a percentage relative to the control (untreated) cells. The IC50 value is determined by plotting the normalized cell viability against the log of the this compound concentration.[10]

Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

This dual staining method allows for the visualization of morphological changes associated with apoptosis.

-

Cell Seeding and Treatment: Cells are seeded in a 6-well plate (e.g., 5x10⁵ cells/well) and treated with this compound at the desired concentration for 12-24 hours.[2]

-

Staining: Cells are washed with Phosphate-Buffered Saline (PBS). A 1:1 mixture of Acridine Orange (AO, 100 µg/mL) and Ethidium Bromide (EB, 100 µg/mL) in PBS is added to the cells.[2]

-

Visualization: The cells are immediately observed under a fluorescence microscope.

-

Live cells: Uniform green nucleus (AO permeates all cells, but EB is excluded).

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation (AO stains condensed chromatin more intensely).

-

Late apoptotic cells: Orange-red nucleus with fragmentation (cell membrane integrity is lost, allowing EB to enter and intercalate with DNA, overpowering the AO fluorescence).[2]

-

Cell Migration Assay (Wound-Healing Assay)

This assay assesses the ability of a compound to inhibit cell migration.

-

Create Monolayer: Cells are grown in a culture dish to full confluency.

-

Create Wound: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.[2]

-

Treatment: The medium is replaced with fresh medium containing a non-cytotoxic concentration of this compound or a vehicle control.

-

Imaging: Images of the wound are captured at time zero and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: The rate of wound closure is measured and compared between the treated and control groups to determine the inhibitory effect on cell migration.[2]

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound as a novel V-ATPase inhibitor on gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Novel SERCA2 inhibitor this compound displays anti-tumor effect in non-small cell lung cancer by promoting endoplasmic reticulum stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Cytotoxicity, Anti-Migration and Anti-Invasion Activity of this compound Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Diphyllin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphyllin, a naturally occurring arylnaphthalene lignan lactone, and its synthetic analogs have garnered significant attention in the scientific community for their potent and diverse biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their anticancer, antiviral, and anti-inflammatory properties. The core mechanism underpinning these activities is the inhibition of Vacuolar H+-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in various cellular compartments and the tumor microenvironment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a natural product that can be isolated from various plant species.[1] Its derivatives have demonstrated a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antioxidant effects.[2][3] The primary molecular target of this compound and its analogs is the Vacuolar H+-ATPase (V-ATPase).[1][4] V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, thereby acidifying intracellular organelles and the extracellular space.[4] In cancer, V-ATPase activity is often upregulated and is associated with tumor progression, metastasis, and drug resistance.[5] By inhibiting V-ATPase, this compound and its analogs disrupt these pathological processes, making them promising candidates for therapeutic development. This guide will explore the chemical modifications of the this compound scaffold and their impact on biological activity.

Core Mechanism of Action: V-ATPase Inhibition

The majority of the observed biological effects of this compound and its derivatives stem from their ability to inhibit V-ATPase.[2][3] This inhibition leads to a cascade of downstream effects, including the disruption of endosomal acidification, which is critical for the entry of many enveloped viruses, and the modulation of intracellular pH, which affects tumor cell survival and proliferation.[6][7][8] The potency of V-ATPase inhibition is a key determinant of the overall biological activity of these compounds.[9]

Structure-Activity Relationship (SAR) Analysis

The chemical structure of this compound offers several sites for modification, allowing for the systematic exploration of its SAR. The core structure consists of an arylnaphthalene lignan lactone. Key modifications have been explored at various positions, leading to the identification of structural features that enhance or diminish biological activity.

Anticancer Activity

This compound and its analogs have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The SAR for anticancer activity highlights the importance of specific substitutions on the this compound core.

Key SAR Findings for Anticancer Activity:

-

Glycosylation: The presence of a sugar moiety is often vital for anticancer potency.[2] Glycosylation can improve the water solubility and cell permeability of the compounds.[2]

-

Sugar Moiety Modifications: The stereochemistry of the sugar is crucial, with an equatorial C-4'-OH being preferred over an axial one.[2] The addition of a proper cyclic lipophilic group at the C-4′ and C-6′ of the sugar can be beneficial.[2]

-

Nitrogen-Containing Derivatives: The introduction of nitrogen-containing functional groups has led to the development of highly potent anticancer agents. For instance, certain β-hydroxyl amino derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines.[2]

-

Hybrid Molecules: Hybridization of this compound with other pharmacophores, such as hydroxamic acid, has resulted in compounds with significant cytotoxicity against both sensitive and drug-resistant cancer cell lines.[2]

Table 1: Anticancer Activity of this compound and its Analogs (IC50 Values)

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | A549 (Lung) | 6.46 ± 1.79 | [2] |

| This compound | HT-29 (Colon) | 30.73 ± 0.56 | [2] |

| This compound | LoVo (Colon) | 7.55 µL/mL | [2] |

| Compound 2I (β-hydroxyl amino derivative) | A549 (Lung) | 0.014 - 0.097 | [2] |

| Compound 3 (Hydroxamic acid hybrid) | HCT116 (Colon) | 1.2 | [2] |

| Lignan Glycoside 5 | HL-60, MCF-7, SW480 | 9.2, 19.2, 20.5 | [2] |

| Compounds 5c3 and 5c4 | MCF-7 (Breast) | 0.09 and 0.10 | [2] |

Antiviral Activity

The V-ATPase inhibitory action of this compound analogs makes them effective against a broad spectrum of enveloped viruses that rely on pH-dependent entry mechanisms.[6][7][8]

Key SAR Findings for Antiviral Activity:

-

V-ATPase Inhibition: The antiviral activity is directly correlated with the V-ATPase inhibitory potency of the compounds.

-

Phenol-Substituted Derivatives: The introduction of phenol-substituted ether linkages at the 4-position of the this compound scaffold has been shown to modulate the potency and selectivity of antiviral activity, particularly against the Ebola virus.[10]

Table 2: Antiviral Activity of this compound and its Analogs (EC50 Values)

| Compound/Analog | Virus | Cell Line | EC50 (µM) | Reference |

| This compound | SARS-CoV-2 | Vero | 1.92 | [6][7][8] |

| Cleistanthin B | SARS-CoV-2 | Vero | 6.51 | [6][7][8] |

Anti-inflammatory Activity

This compound and its derivatives also exhibit anti-inflammatory properties, which are linked to their ability to modulate key inflammatory signaling pathways.[2]

Key SAR Findings for Anti-inflammatory Activity:

-

COX-2 Inhibition: this compound has been shown to be a good inhibitor of COX-2, with an IC50 value of 1.29 ± 0.14 µM.[2]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of pathways such as NF-κB and MAPK.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs often starts from the natural product this compound, which is then chemically modified. A general procedure for the synthesis of derivatives is as follows:

-

Starting Material: this compound is isolated from natural sources or synthesized.

-

Reaction: The this compound is dissolved in an appropriate solvent (e.g., dichloromethane).

-

Reagents: Specific reagents are added to introduce the desired functional groups. For example, to synthesize glycosylated derivatives, a protected sugar donor and a glycosylation promoter are used. For nitrogen-containing derivatives, an appropriate amine is reacted with a modified this compound precursor.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a specific temperature (e.g., 0 °C to room temperature).

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. The crude product is then purified using techniques such as column chromatography.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

-

Incubation: The plate is incubated for a further 2-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

V-ATPase Inhibition Assay

The inhibitory effect on V-ATPase activity can be measured using isolated vesicles or in whole cells.

-

Vesicle Preparation: Endosomal vesicles are isolated from a suitable source (e.g., bovine chromaffin granules).

-

Assay Buffer: The vesicles are suspended in an assay buffer containing ATP.

-

Compound Addition: The this compound analogs are added to the vesicle suspension at various concentrations.

-

Proton Pumping Measurement: The V-ATPase-mediated proton pumping is measured by monitoring the change in fluorescence of a pH-sensitive dye (e.g., acridine orange) or by measuring ATP hydrolysis.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is grown in 6-well or 12-well plates.

-

Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the this compound analog for a specific time (e.g., 1 hour) at 37 °C.

-

Infection: The cell monolayers are then infected with the virus-compound mixture.

-

Adsorption: The virus is allowed to adsorb to the cells for a period (e.g., 1 hour).

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control, and the EC50 value is determined.

Signaling Pathways and Visualizations

This compound and its analogs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for SAR studies.

References

- 1. Synthesis and Preliminary Anticancer Evaluation of 4-C Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. bioagilytix.com [bioagilytix.com]

- 8. researchgate.net [researchgate.net]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Synthesis and evaluation of this compound β-hydroxyl amino derivatives as novel V-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Laboratory Synthesis of Diphyllin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphyllin, a naturally occurring arylnaphthalene lignan lactone, has garnered significant attention in the scientific community for its potent biological activities. Primarily known as a vacuolar H+-ATPase (V-ATPase) inhibitor, this compound and its derivatives exhibit a wide range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the laboratory synthesis of this compound and several of its key derivatives, complete with detailed experimental protocols and a summary of their biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Core Synthesis of this compound

The total synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various synthetic strategies have been reported, a common approach involves the construction of the arylnaphthalene lactone core through a series of key reactions.

Experimental Protocol: Total Synthesis of this compound[1]

A representative synthetic route is outlined below. Reagents and conditions can be optimized based on laboratory-specific findings.

-

Bromination: To a solution of the starting phenol in methanol, bromine is added, and the reaction is stirred at room temperature for 6 hours.

-

Thioacetal Formation: The resulting compound is refluxed in benzene with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) for 10 hours.

-

Lithiation and Alkylation: The thioacetal is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78 °C, and the temperature is gradually raised to room temperature over 2 hours. The resulting lithiated species is then reacted with an appropriate electrophile.

-

Oxidation: The product from the previous step is oxidized using manganese dioxide (MnO2) in dichloromethane (CH2Cl2) at room temperature for 16 hours.

-

Annulation: The resulting intermediate is reacted with a suitable dienophile in the presence of lithium diisopropylamide (LDA) in THF at -78 °C, with the temperature slowly rising to room temperature over 1 hour.

-

Deprotection: The thioacetal protecting group is removed by treating the compound with mercuric oxide (HgO) and mercuric chloride (HgCl2) in refluxing acetonitrile (MeCN) for 3 hours.

-

Lactonization: The final cyclization to form the lactone ring is achieved by refluxing the compound in benzene with a catalytic amount of p-TsOH for 16 hours, yielding this compound.

Synthesis of this compound Derivatives

The modification of the this compound scaffold has led to the development of numerous derivatives with enhanced potency and improved pharmacological profiles. This section details the synthesis of several key classes of this compound derivatives.

4-C-Substituted Alkylide Derivatives

These derivatives are synthesized via a Heck coupling reaction followed by hydrogenation.[1]

-

Heck Coupling: this compound is first converted to its 4-O-triflate. The triflate is then reacted with a terminal alkene in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N) in a suitable solvent such as dimethylformamide (DMF). The reaction is typically heated to 80-100 °C for several hours.

-

Hydrogenation: The resulting alkene from the Heck coupling is dissolved in a solvent like methanol or ethyl acetate and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is typically stirred at room temperature until the starting material is consumed.

β-Hydroxyl Amino Derivatives

The synthesis of these derivatives involves the introduction of a β-hydroxyl amino group, often at the 4-position of the this compound core.[2]

A common strategy involves the epoxidation of a 4-alkenyl this compound derivative followed by nucleophilic opening of the epoxide with an amine.

-

Epoxidation: A 4-alkenyl this compound derivative is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane at room temperature.

-

Epoxide Opening: The resulting epoxide is then reacted with a primary or secondary amine in a protic solvent like methanol or ethanol. The reaction may be heated to facilitate the ring-opening.

4-C-Ester and 1,2,3-Triazole Derivatives

These derivatives are synthesized from a common 4-alkynyl this compound intermediate.[3][4]

-

Sonogashira Coupling: this compound-4-O-triflate is reacted with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et3N) in a solvent like THF. If a protected alkyne is used, a deprotection step (e.g., with K2CO3 in methanol) is required.

-

Esterification: The 4-alkynyl this compound is then subjected to esterification conditions. For example, it can be reacted with an acid chloride or anhydride in the presence of a base like pyridine.

-

Click Chemistry (for 1,2,3-Triazole synthesis): The 4-alkynyl this compound is reacted with an organic azide in the presence of a copper(I) catalyst (e.g., copper(I) iodide or generated in situ from CuSO4 and a reducing agent like sodium ascorbate) in a solvent mixture such as t-BuOH/H2O. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction efficiently yields the 1,2,3-triazole derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives. Please note that yields and reaction times can vary depending on the specific substrates and reaction conditions used.

| Derivative Class | Key Reaction | Typical Yield (%) |

| 4-C-Substituted Alkylide | Heck Coupling | 60-85 |

| Hydrogenation | >90 | |

| β-Hydroxyl Amino | Epoxidation | 70-90 |

| Epoxide Opening | 50-80 | |

| 4-C-Ester | Sonogashira Coupling | 75-95 |

| Esterification | 60-85 | |

| 4-C-1,2,3-Triazole | "Click" Chemistry | >90 |

Biological Activity and Signaling Pathways

The primary mechanism of action of this compound and its derivatives is the inhibition of V-ATPase.[5] This proton pump is crucial for maintaining the acidic environment of various intracellular organelles, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts these acidic compartments, leading to a cascade of downstream effects that can induce cancer cell death and inhibit viral entry.

V-ATPase Inhibition and Downstream Effects

This compound's inhibition of V-ATPase has been shown to modulate several key signaling pathways involved in cancer progression. One of the well-documented downstream effects is the suppression of the mTORC1/HIF-1α/VEGF pathway.[6][7]

Caption: this compound inhibits V-ATPase, disrupting downstream signaling.

Modulation of Other Key Signaling Pathways

Beyond the mTORC1 pathway, this compound and its derivatives have been found to influence other critical signaling networks implicated in cancer cell survival, proliferation, and inflammation, including the PI3K/Akt and MAPK pathways. The interplay between these pathways is complex and can be cell-type dependent.

Caption: this compound's impact on interconnected signaling pathways.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic routes outlined in this guide provide a foundation for the laboratory preparation of these molecules, enabling further investigation into their biological activities. The continued exploration of the this compound scaffold and the elucidation of its complex interactions with cellular signaling pathways will undoubtedly pave the way for the development of novel and effective therapies for a range of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and evaluation of this compound β-hydroxyl amino derivatives as novel V-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Preliminary Anticancer Evaluation of 4-C Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mTORC1 drives HIF-1α and VEGF-A signalling via multiple mechanisms involving 4E-BP1, S6K1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTORC1 drives HIF-1α and VEGF-A signalling via multiple mechanisms involving 4E-BP1, S6K1 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics and Bioavailability of Diphyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphyllin, a naturally occurring arylnaphthalene lignan lactone, has garnered significant interest for its diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump involved in the acidification of intracellular compartments and bone resorption.[1][3] Despite its therapeutic potential, the clinical development of this compound has been hampered by its unfavorable pharmacokinetic profile, characterized by limited potency, poor oral bioavailability, and rapid clearance.[4][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, detailing predictive data, the challenges in its development, and the strategies being employed to overcome these limitations through the synthesis of novel derivatives.

Predicted ADME Properties of this compound

While comprehensive in vivo pharmacokinetic data for this compound remains limited in publicly available literature, computational models have been utilized to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. One such prediction indicated that this compound possesses a high topological polar surface area (TPSA) of 83.45 and a moderate cLogP value of 3.23, which aligns with Lipinski's Rule of Five, suggesting the potential for good membrane permeability.[5] These predictions also suggest high gastrointestinal absorption.[5] However, the predictions also pointed towards low blood-brain barrier permeation and potential inhibitory activity on liver microsomal enzymes, indicating a risk of drug-drug interactions.[5]

Challenges in this compound Bioavailability

In vivo studies, primarily in murine models, have confirmed the challenges predicted by computational models. Research has consistently pointed to this compound's limited potency and poor oral bioavailability in mice.[4] This is often attributed to its low aqueous solubility and poor metabolic stability, which restricts its systemic exposure and, consequently, its therapeutic efficacy when administered orally.[6] The rapid clearance of this compound, as suggested by in vitro microsome stability assays, further contributes to its suboptimal pharmacokinetic profile.[4]

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic studies of this compound are not extensively reported in the available literature. However, a general methodology for assessing the pharmacokinetics of a compound like this compound would typically involve the following steps.

Animal Studies

A representative experimental design would utilize male Sprague-Dawley rats. The animals would be fasted overnight prior to drug administration. A single dose of this compound, formulated in a suitable vehicle (e.g., a solution of polyethylene glycol and saline), would be administered via oral gavage and intravenous injection to different groups of rats to determine both oral bioavailability and clearance parameters.

Sample Collection

Blood samples would be collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration. The blood would be collected into heparinized tubes and centrifuged to separate the plasma, which would then be stored at -80°C until analysis.

Bioanalytical Method

The concentration of this compound in the plasma samples would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][8] This would involve a protein precipitation step to extract the drug from the plasma matrix, followed by chromatographic separation on a C18 column and detection using a mass spectrometer.[9][10]

Pharmacokinetic Analysis

The resulting plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Development of this compound Derivatives

To address the pharmacokinetic shortcomings of this compound, researchers have focused on synthesizing and evaluating a library of derivatives.[4] The primary goal of these efforts is to enhance potency, improve metabolic stability, and increase oral bioavailability.[2][4] Strategies have included the modification of the this compound scaffold, for instance, by introducing ether linkages at the 4-position.[4] These modifications have led to the development of compounds with significantly improved in vivo pharmacokinetic profiles, demonstrating suitable plasma levels after oral administration.[4]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's action and the investigation of its properties, the following diagrams are provided.

Caption: Challenges and strategies related to this compound's bioavailability.

Caption: this compound's inhibitory action on the V-ATPase signaling pathway.

Caption: A representative experimental workflow for a pharmacokinetic study.

Conclusion

This compound presents a compelling case of a natural product with significant therapeutic promise hindered by its pharmacokinetic properties. While direct, quantitative in vivo data on this compound remains scarce, predictive models and preliminary studies consistently point towards poor oral bioavailability and metabolic instability as key obstacles. The development of this compound derivatives has emerged as a promising strategy to overcome these limitations, with newer compounds demonstrating improved pharmacokinetic profiles. Future research should focus on the detailed in vivo characterization of both this compound and its most promising derivatives to fully understand their clinical potential. The elucidation of their complete pharmacokinetic and metabolic profiles will be critical for guiding further drug development efforts.

References

- 1. Comparative pharmacokinetics of theophylline and dyphylline following intravenous injection in rabbits. | Semantic Scholar [semanticscholar.org]

- 2. Analogs of this compound - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of potency and metabolic stability of this compound-derived Vacuolar-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis and pharmacokinetic study of polyphyllin H in beagle dog plasma after oral administration of Rhizoma Paridis extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay for Diphyllin

Audience: Researchers, scientists, and drug development professionals.

Introduction